molecular formula C14H17ClO5 B14135003 Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate CAS No. 88975-45-5

Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate

Cat. No.: B14135003
CAS No.: 88975-45-5
M. Wt: 300.73 g/mol
InChI Key: CBYADEYQTNMXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate typically involves the alkylation of enolate ionsThis enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-chloro-4-hydroxybenzyl chloride, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The chlorine substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to participate in various chemical reactions, influencing its biological activity. The chlorine substituent can also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the aromatic ring and chlorine substituent.

    Ethyl acetoacetate: Another ester with a similar structure but different functional groups.

    Methyl 3-chloropropionate: Contains a chlorine substituent but lacks the aromatic ring and hydroxyl group.

Uniqueness

Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is unique due to its combination of ester groups, aromatic ring, hydroxyl group, and chlorine substituent. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88975-45-5

Molecular Formula

C14H17ClO5

Molecular Weight

300.73 g/mol

IUPAC Name

diethyl 2-[(3-chloro-4-hydroxyphenyl)methyl]propanedioate

InChI

InChI=1S/C14H17ClO5/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10,16H,3-4,7H2,1-2H3

InChI Key

CBYADEYQTNMXIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)Cl)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.